Apratoxin A

Description

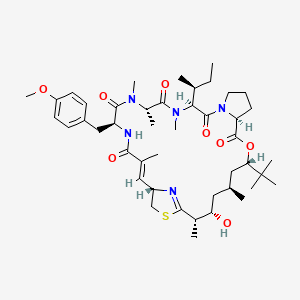

Structure

2D Structure

Properties

CAS No. |

350791-64-9 |

|---|---|

Molecular Formula |

C45H69N5O9S |

Molecular Weight |

840.1 g/mol |

IUPAC Name |

(2S,3S,5S,7S,10S,16S,19S,22S,25E,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20,25-hexamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triaconta-1(30),25-diene-9,15,18,21,24-pentone |

InChI |

InChI=1S/C45H69N5O8S/c1-13-27(3)38-43(55)50-20-14-15-35(50)44(56)58-37(45(7,8)9)22-26(2)21-36(51)29(5)40-46-32(25-59-40)23-28(4)39(52)47-34(24-31-16-18-33(57-12)19-17-31)42(54)48(10)30(6)41(53)49(38)11/h16-19,23,26-27,29-30,32,34-38,51H,13-15,20-22,24-25H2,1-12H3,(H,47,52)/b28-23+/t26-,27-,29-,30-,32-,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

YGTAWXSDIPGVIB-QRWYZSQDSA-N |

SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@H](CS3)/C=C(/C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)\C)C)O)C)C(C)(C)C |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Apratoxin A; |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Apratoxin a

Cyanobacterial Origins and Isolation

Apratoxin A is a secondary metabolite produced by certain species of marine cyanobacteria. wikipedia.org

Producer Organisms

This compound has been isolated from several species of tropical marine cyanobacteria, primarily those belonging to the genus Moorea (formerly classified under Lyngbya). Key producer organisms include Lyngbya majuscula and Moorea bouillonii. nih.govresearchgate.netmdpi.com Other related species such as Lyngbya sp., Lyngbya sordida, and Moorea producens have also been reported to produce apratoxins, including this compound or its analogues. nih.govresearchgate.netfrontiersin.org

Geographical and Ecological Context of Isolation

Apratoxin-producing cyanobacteria have been collected from various tropical marine locations. Collections of Moorea sp. (historically classified as Lyngbya bouillonii and Lyngbya majuscula) from Guam and Palau have yielded Apratoxins A–C. nih.gov Collections from Papua New Guinea have afforded Apratoxins A–D, while those from Palmyra Atoll have yielded apratoxins F and G. nih.gov Moorea producens collected from the Nabq Mangroves in the Gulf of Aqaba (Red Sea) has also been a source of this compound and new analogues like apratoxin H and this compound sulfoxide (B87167). nih.govresearchgate.netnih.gov The production and structural diversity of apratoxins may be linked to their specific geographical niche. nih.govnih.gov These cyanobacteria are often found attached to corals and can grow in association with other microorganisms. mdpi.complos.org

Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound is directed by a specific gene cluster. wikipedia.org

Apratoxin Biosynthetic Gene Cluster (Apr operon)

The apratoxin biosynthetic gene cluster, referred to as the apr pathway or apr operon, is approximately 58 kb in size. wikipedia.orgplos.orgresearchgate.net This gene cluster is responsible for encoding the enzymatic machinery required for this compound synthesis. wikipedia.orgplos.org The identification of this gene cluster was accelerated by using a dual approach involving single-cell genomic sequencing based on multiple displacement amplification (MDA) and metagenomic library screening, particularly due to the complexity of microbial assemblages where these cyanobacteria are found. plos.orgresearchgate.netmdpi.com The apr locus exhibits a type I modular mixed PKS/NRPS organization. wikipedia.orgplos.orgresearchgate.net

Open Reading Frames (ORFs) and Their Predicted Functions

The 58 kb apratoxin biosynthetic gene cluster is composed of 12 open reading frames (ORFs). wikipedia.orgplos.org These ORFs encode a PKS-type loading module and nine extension modules, which include four polyketide synthase (PKS) modules and five non-ribosomal peptide synthetase (NRPS) modules. plos.orgmdpi.com The pathway genes are often flanked by putative transposases and coding regions for hypothetical proteins, which help delineate the boundaries of the biosynthetic cluster. plos.org

While a comprehensive list of all 12 ORFs and their precise predicted functions from a single source within the search results is not available, the general architecture points to a series of enzymes typical of mixed PKS/NRPS systems. These include domains responsible for condensation, adenylation, methylation, ketosynthase, acyl transferase, ketoreductase, enoyl reductase, and acyl carrier protein functions. wikipedia.org The loading module, AprA, is particularly notable for its role in forming the t-butyl group, a distinctive feature of this compound. osti.govresearchgate.net

A simplified representation of predicted functions based on domain types found in the apratoxin pathway is presented below:

| Domain Type | Predicted Function |

| Adenylation (A) | Selects and activates specific amino acids or carboxylic acids. |

| Thiolation (T) / PCP | Carries the growing peptide or polyketide chain. |

| Condensation (C) | Catalyzes peptide bond formation. |

| Ketosynthase (KS) | Catalyzes the condensation of acyl thioesters. |

| Acyl Transferase (AT) | Selects and transfers acyl groups (e.g., malonyl-CoA, methylmalonyl-CoA). |

| Ketoreductase (KR) | Catalyzes the reduction of a β-keto group to a β-hydroxyl group. |

| Dehydratase (DH) | Catalyzes the removal of water to form an α,β double bond. |

| Enoyl Reductase (ER) | Catalyzes the reduction of an α,β double bond. |

| Methyltransferase (MT) | Catalyzes the addition of methyl groups. |

| HMG-CoA Synthase (HCS) | Involved in the formation of specific carbon skeletons, like the t-butyl group precursor. plos.orgnih.govescholarship.org |

| Thioesterase (TE) / Off-loading | Catalyzes the release and cyclization of the finished product. |

Enzymatic Machinery and Mechanisms

The biosynthesis of this compound involves a sophisticated enzymatic machinery comprising modular PKS and NRPS enzymes. wikipedia.org These large multi-domain proteins work in a coordinated fashion to assemble the complex molecular structure of this compound. The pathway includes specific enzymatic steps for incorporating modified amino acids and polyketide units. wikipedia.orgpnas.org

A notable enzymatic feature is the PKS loading module, AprA, which is responsible for the formation of the t-butyl group, a distinctive structural element of this compound. osti.govresearchgate.net AprA contains a pseudo GCN5-related N-acetyltransferase (ΨGNAT) domain and two methyltransferase domains (MT1 and MT2). osti.gov The MT2 domain catalyzes coupled decarboxylation and methylation reactions to convert dimethylmalonyl-ACP to pivaloyl-ACP, which serves as the precursor for the t-butyl group. osti.gov Interestingly, the fatty acid synthase malonyl acyltransferase (FabD) from Moorea bouillonii can initiate this compound biosynthesis by providing the malonyl starter unit to the AprA ACP, indicating potential crosstalk between primary and secondary metabolic pathways. osti.gov

The assembly line nature of the PKS/NRPS system involves the sequential action of different modules, each responsible for adding a specific building block and performing modifications. wikipedia.org The stereochemistry of the peptide segments is determined by the active site of the enzymes involved in each step. wikipedia.org The final step likely involves a thioesterase or a condensation domain that catalyzes the release and cyclization of the linear precursor to form the cyclic depsipeptide structure of this compound. nih.gov The apratoxin pathway also exhibits evolutionary diversification in its enzymatic mechanisms, particularly in β-branching modules, compared to related pathways producing compounds like curacin A and jamaicamide A. rsc.org

Type I Modular Mixed Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) Pathway Integration

This compound is synthesized via a hybrid PKS/NRPS pathway, a common feature in the biosynthesis of complex natural products. wikipedia.orgplos.orgpnas.orgresearchgate.net This integrated system allows for the incorporation of both carboxylic acid-derived units (polyketide segments) and amino acid-derived units (peptide segments) into a single molecule. wikipedia.orgmdpi.com The modular nature of these systems means that the enzymes are organized into modules, each responsible for adding a specific building block and performing subsequent modifications. wikipedia.org The growing chain is sequentially passed from one module to the next through trans-acylation reactions, ultimately being released and cyclized at the end of the assembly line. wikipedia.org

Specific Domains and Modules within the Biosynthetic Machinery (e.g., AR, GNAT, GNMT, MT, KS, AT, KR, ER, ACP, HCS, ECH, C)

The this compound biosynthetic machinery comprises a variety of catalytic domains organized into modules. These domains are characteristic of type I modular PKS and NRPS systems. Key domains identified or proposed in the Apratoxin pathway include:

AR (Adapter Region): Involved in linking modules. wikipedia.orgplos.org

GNAT (GCN5 acyl Transferase): While a GNAT-like domain (ΨGNAT) is present in the AprA loading module, it is noted as being inactive or "pseudo" in terms of typical GNAT activity like decarboxylation and acyl transfer to an ACP. nih.govnih.govosti.govosti.govacs.orgrcsb.orgrcsb.orgescholarship.org

GNMT (Glycine-N-methyl Transferase): A methyltransferase domain potentially involved in methylating nitrogen atoms. wikipedia.orgplos.org

MT (Methyl Transferase): Catalyzes methylation reactions. Two distinct MT domains, MT1 and MT2, are found in the AprA loading module. nih.govnih.govosti.govosti.govacs.orgrcsb.orgrcsb.orgescholarship.org

KS (Keto Synthase): Catalyzes the condensation of acyl-ACP or acyl-PCP with malonyl-ACP or methylmalonyl-ACP. wikipedia.orgmdpi.complos.org

AT (Acyl Transferase): Selects and loads acyl-CoA extender units (e.g., malonyl-CoA, methylmalonyl-CoA) onto the ACP domain. wikipedia.orgmdpi.complos.org

KR (Keto Reductase): Catalyzes the reduction of a β-keto group to a β-hydroxyl group. wikipedia.orgplos.org

ER (Enoyl Reductase): Catalyzes the reduction of a double bond. wikipedia.orgplos.org

ACP (Acyl Carrier Protein): A small protein domain that carries the growing polyketide chain tethered as a thioester. wikipedia.orgnih.govmdpi.complos.orgnih.govosti.govosti.govacs.orgrcsb.orgrcsb.orgescholarship.orgnih.gov

HCS (HMG-CoA Synthase): Proposed to be involved in β-branching, contributing to the unusual structural features. wikipedia.orgplos.orgplos.org

ECH (Enoyl-CoA Hydratase): Potentially involved in hydration or dehydration reactions. wikipedia.orgplos.orgplos.org

C (Condensation): Catalyzes peptide bond formation between amino acids or the linkage of a polyketide unit to an amino acid. wikipedia.orgplos.org

A (Adenylation): Selects and activates specific amino acids for incorporation into the peptide chain. wikipedia.orgplos.org

PCP (Peptidyl Carrier Protein): Analogous to ACP in PKS, carries the growing peptide chain. wikipedia.org

CY (Cyclase): Involved in the cyclization of the linear precursor to form the final cyclic structure. wikipedia.org

The Apratoxin gene cluster has a PKS-type loading module and nine extension modules, consisting of four PKS and five NRPS modules. plos.orgplos.org

Functional Analysis of Key Biosynthetic Enzymes (e.g., AprA loading module)

The AprA loading module is particularly notable as it is responsible for initiating the biosynthesis of this compound by forming the pivaloyl starter unit, which contains the unusual t-butyl group. nih.govnih.govosti.govacs.orgescholarship.org AprA is an unusual polyketide loading module containing a pseudo GNAT (ΨGNAT) domain flanked by two methyltransferase domains, MT1 and MT2, and an ACP domain. nih.govnih.govosti.govacs.orgrcsb.orgescholarship.org

AprA contains two methyltransferase domains, MT1 and MT2, which play crucial roles in the formation of the pivaloyl starter unit. nih.govnih.govosti.govacs.orgrcsb.orgescholarship.org AprA MT1 is a mononuclear iron-dependent methyltransferase that catalyzes the methylation of malonyl-ACP. osti.govrcsb.orgescholarship.orgnih.gov It can catalyze one or two methyl transfer reactions on malonyl-ACP depending on the metal cofactor present. osti.govrcsb.org For instance, Fe³⁺-replete AprA MT1 catalyzes one or two methyl transfers, while Co²⁺, Fe²⁺, Mn²⁺, and Ni²⁺ support only a single methyl transfer. osti.govrcsb.org This activity results in the formation of dimethylmalonyl-ACP (Me₂Mal-ACP) from malonyl-ACP and two equivalents of SAM. nih.govosti.gov

AprA MT2 is a remarkable bifunctional enzyme that catalyzes both decarboxylation and methylation reactions. nih.govnih.govosti.govacs.orgrcsb.org MT2 transforms the product of MT1, dimethylmalonyl-ACP, into pivaloyl-ACP through unusually coupled decarboxylation and methylation steps. nih.govnih.govosti.govacs.orgrcsb.org This dual function is critical for generating the branched structure that leads to the t-butyl group. nih.govnih.govosti.govacs.org

The formation of pivaloyl-ACP involves a coordinated series of reactions catalyzed by the MT1 and MT2 domains of AprA. Initially, malonyl-ACP is methylated by AprA MT1 to form dimethylmalonyl-ACP. nih.govosti.gov Subsequently, AprA MT2 catalyzes a reaction that involves both the decarboxylation of dimethylmalonyl-ACP and a third methylation event. nih.govnih.govosti.govacs.orgrcsb.org This coupled decarboxylation and methylation by MT2 yields the pivaloyl-ACP starter unit. nih.govnih.govosti.govacs.orgrcsb.org This process is distinct from typical PKS starter unit loading and involves a unique enzymatic mechanism. nih.govnih.govosti.govacs.org

Interestingly, the this compound biosynthetic pathway exhibits cross-talk with primary metabolism. The AprA loading module's ΨGNAT domain lacks the acyl-transfer activity typically required to load the initial malonyl unit onto the ACP. nih.govosti.govosti.govacs.orgrcsb.orgrcsb.orgescholarship.orgescholarship.org Instead, the fatty acid synthase malonyl acyltransferase, FabD, from Moorea bouillonii is utilized to prime AprA by transferring a malonyl group from malonyl-CoA to the AprA ACP domain. nih.govnih.govosti.govacs.orgrcsb.orgescholarship.orgescholarship.orgescholarship.org This highlights an instance where an enzyme from primary metabolic pathways is recruited to function in secondary metabolite biosynthesis. nih.govosti.gov

Decarboxylation and Methylation Reactions in Pivaloyl-ACP Formation

Biosynthesis of Unusual Structural Moieties (e.g., t-butyl group)

The presence of a t-butyl group is an unusual feature in natural products. nih.govnih.govosti.govacs.orgescholarship.orgumich.edu In this compound, this moiety is introduced as the pivaloyl starter unit by the AprA loading module. nih.govnih.govosti.govacs.orgescholarship.org As detailed above, the biosynthesis of the t-butyl group involves the sequential action of AprA MT1 and MT2. nih.govnih.govosti.govacs.org MT1 performs one or two methylations of malonyl-ACP, followed by MT2 catalyzing a coupled decarboxylation and third methylation of the resulting dimethylmalonyl-ACP to produce pivaloyl-ACP. nih.govnih.govosti.govacs.org This enzymatic route to the t-butyl group is distinct from other known pathways for generating this moiety in natural products, which can involve cobalamin-dependent radical SAM enzymes. nih.gov The architecture and function of the AprA loading module represent a novel mechanism for t-butyl group formation in biosynthesis. nih.govplos.orgnih.govosti.govacs.org

Biosynthetic Enzymes and Domains in this compound Production

| Enzyme/Module | Key Domains Present | Proposed/Known Function |

| AprA (Loading) | MT1, ΨGNAT, MT2, ACP | Formation of the pivaloyl (t-butyl) starter unit. nih.govnih.govosti.govacs.orgescholarship.org |

| Extension Modules | KS, AT, KR, ER, ACP (PKS modules); C, A, PCP, CY (NRPS modules); HCS, ECH (Others) | Sequential addition and modification of polyketide and amino acid building blocks to form the linear precursor. wikipedia.orgplos.org |

| AprA MT1 | MT | Mononuclear iron-dependent methylation of malonyl-ACP to dimethylmalonyl-ACP. nih.govosti.govrcsb.orgescholarship.orgnih.gov |

| AprA MT2 | MT | Coupled decarboxylation and methylation of dimethylmalonyl-ACP to pivaloyl-ACP. nih.govnih.govosti.govacs.orgrcsb.org |

| FabD | Acyltransferase | Priming of AprA ACP with a malonyl group from malonyl-CoA. nih.govnih.govosti.govacs.orgrcsb.orgescholarship.orgescholarship.orgescholarship.org |

Summary of AprA-Catalyzed Reactions

| Substrate | Enzyme/Domain | Product | Reaction Type | Citation |

| Malonyl-CoA | FabD | Malonyl-ACP | Acyl Transfer | nih.govnih.govosti.govacs.orgrcsb.orgescholarship.orgescholarship.orgescholarship.org |

| Malonyl-ACP | AprA MT1 | Dimethylmalonyl-ACP | Methylation (one or two) | nih.govosti.govrcsb.orgescholarship.orgnih.gov |

| Dimethylmalonyl-ACP | AprA MT2 | Pivaloyl-ACP | Decarboxylation & Methylation | nih.govnih.govosti.govacs.orgrcsb.org |

Chemical Synthesis Strategies and Methodological Advancements

Total Synthesis of Apratoxin A and its Core Fragments

The total synthesis of this compound involves the intricate assembly of distinct polypeptide and polyketide domains, linked by ester and amide or amide-derived bonds, including the challenging thiazoline (B8809763) moiety. pnas.org Multiple total syntheses have been reported, each employing different strategies to address the complexities of the molecule. researchgate.net

Early Convergent and Stereocontrolled Approaches

Early synthetic efforts toward this compound focused on convergent strategies to assemble the molecule from smaller, pre-synthesized fragments. This approach allows for greater flexibility and efficiency, particularly when dealing with complex natural products. Stereocontrolled access to the various chiral centers within both the polyketide and peptide segments is paramount to synthesize the natural product with the correct absolute and relative configurations. researchgate.netnih.gov Strategies have involved the stereocontrolled synthesis of the novel polyketide chain and the careful assembly of the peptide portion, which includes N-methylated amino acids and a modified vinylogous cysteine that forms part of the thiazoline ring. pnas.org

Key Bond-Forming Reactions and Protecting Group Strategies

The synthesis of this compound relies on a variety of key bond-forming reactions to connect the different fragments and form the macrocycle. Amide bond formation is crucial for assembling the peptide chain, while esterification is required for the depsipeptide linkage. Macrocyclization, often performed as a late-stage step, can involve either lactam formation (amide bond) or lactonization (ester bond) to close the ring. pnas.orgjst.go.jp The choice of macrocyclization site is critical and has been explored in different synthetic routes. jst.go.jp

Given the presence of sensitive functional groups, particularly the β-hydroxy-2,4-disubstituted thiazoline moiety and hydroxyl groups in the polyketide chain, appropriate protecting group strategies are essential throughout the synthesis. pnas.org The lability of the thiol-protected amino acid residue also necessitates careful handling and protection schemes. jst.go.jp Orthogonal protection strategies are employed to allow for selective deprotection and subsequent bond formation at specific sites. pnas.org

Construction of the Thiazoline Moiety (e.g., Staudinger reduction/aza-Wittig process)

A significant synthetic challenge in this compound synthesis is the construction of the acid-sensitive β-hydroxy-2,4-disubstituted thiazoline moiety. pnas.orgacs.org This fragment is prone to side reactions such as acid hydrolysis, epimerization, and elimination. pnas.org

A uniquely mild and successful method for thiazoline formation involves an intramolecular Staudinger reduction followed by an aza-Wittig process using α-azido thiol esters. pnas.orgresearchgate.netacs.org In this sequence, exposure of an α-azido thiol ester to triphenylphosphine (B44618) (Ph₃P) generates a phosphinimine intermediate via the Staudinger reduction of the azide. This phosphinimine then undergoes an intramolecular aza-Wittig reaction with the adjacent thiol ester carbonyl, leading to the formation of the thiazoline ring under neutral and anhydrous conditions. pnas.orgresearchgate.netacs.org This method avoids the exposure of a free amine and is particularly well-suited for acid-sensitive substrates. pnas.orgacs.org

Polyketide Fragment Synthesis Methodologies (e.g., Matteson homologation)

The polyketide fragment of this compound, particularly the 3,7-dihydroxy-2,5,8,8-tetramethylnonanoic acid (Dtna) domain, presents multiple stereogenic centers that require precise control during synthesis. pnas.org Various methodologies have been employed for the construction of this complex fragment.

One notable approach utilizes Matteson homologation, a powerful method for the stereocontrolled synthesis of chiral boronates and subsequent carbon chains. rsc.orgrsc.orgresearchgate.net Starting from a chiral boronic ester, the polyketide fragment of the apratoxins can be obtained through a series of successive homologation steps with high diastereoselectivity. rsc.orgrsc.orgresearchgate.net This approach offers flexibility for introducing substituents and functionalities into the growing polyketide chain. researchgate.net

Other methods for incorporating the stereogenic centers in the polyketide fragment include asymmetric cuprate (B13416276) additions, allylic isomerizations to set specific stereocenters, and various versions of aldol (B89426) reactions, such as the Paterson anti-aldol process, to establish adjacent stereocenters. pnas.orgrsc.orgresearchgate.net

Development of Synthetic Analogues and Mimetics

The synthesis of this compound analogues and mimetics is crucial for structure-activity relationship (SAR) studies and the development of compounds with potentially improved properties, such as reduced toxicity or enhanced efficacy. pnas.orgresearchgate.netnih.gov These synthetic efforts often explore modifications in the peptide or polyketide domains, as well as alterations to the thiazoline moiety. rsc.orgresearchgate.net

Solution-Phase Synthesis Approaches

Solution-phase synthesis has been a common approach for the preparation of this compound analogues and mimetics. researchgate.netacs.org This involves performing the synthetic steps in homogeneous solution using standard organic chemistry techniques. Solution-phase synthesis allows for detailed monitoring and optimization of individual reaction steps.

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS) has been explored as a method for constructing the peptide portion of this compound and its analogues. One approach involved preparing the peptide sequence on trityl chloride SynPhase Lanterns using sequential amino acid coupling. After cleavage from the solid support, macrolactamization and subsequent thiazoline formation were attempted to yield this compound. However, this method resulted in low yields, primarily due to insufficient chemoselectivity during the thiazoline ring formation nih.gov.

Conformation-Based Design Principles for Mimetics

Conformation-based design principles have played a vital role in the development of this compound mimetics. The intricate three-dimensional structure of this compound is critical for its biological activity researchgate.net. Studies have indicated that the thiazoline ring contributes to a nearly rectangular bend structure, which is believed to be important for constraining the molecule's conformation researchgate.net.

Mimetics are designed to retain a conformation similar to that of this compound while potentially offering improved stability, accessibility, or modified biological profiles acs.orgresearchgate.net. By replacing certain moieties, such as the moCys unit, with alternative linkers that mimic the conformational features of the original structure, researchers have successfully generated analogues with potent cytotoxicity acs.orgresearchgate.netresearchgate.netnih.govacs.org. For example, replacing the moCys moiety with a piperidinecarboxylic acid moiety in Apratoxin M7 resulted in a mimetic that exhibited potent cytotoxicity and a conformation similar to this compound acs.orgresearchgate.netresearchgate.netnih.govacs.org. Further modifications based on this scaffold, guided by conformational analysis, led to even more potent analogues like Apratoxin M16 acs.orgresearchgate.netresearchgate.netnih.gov. The design process often involves analyzing the 3D structure of this compound and its derivatives to identify key structural elements responsible for maintaining the active conformation researchgate.net.

Synthesis of Labeled Probes for Molecular Studies

The synthesis of labeled this compound probes is essential for investigating its molecular target and mechanism of action. A tritiated ([³H]-labeled) this compound probe has been successfully synthesized and utilized in studies to identify the Sec61 complex as the molecular target of this compound nih.govresearchgate.net.

Furthermore, the synthesis of analogues containing functional groups like azido (B1232118) groups allows for the incorporation of various molecular tags or labels through bioorthogonal click chemistry nih.govmdpi.com. For instance, an analogue where O-methyl tyrosine is replaced by 7-azidoheptyl tyrosine has been synthesized without significant loss of activity nih.gov. The presence of an azido group facilitates further functionalization for biological investigations mdpi.com. The 1,3-dipolar cycloaddition of an azido-containing analogue with phenylacetylene (B144264) has been demonstrated without affecting the sensitive thiazoline ring nih.gov. These labeled probes are invaluable tools for studying this compound's interactions with biological targets and understanding its cellular pathways mdpi.com.

Optimization of Synthetic Procedures

Optimizing the synthetic procedures for this compound and its analogues is critical for improving yields, efficiency, and overcoming chemical instabilities inherent in the molecule's structure.

Strategies for Overcoming Chemical Instabilities (e.g., Thiazoline Sensitivity)

The thiazoline moiety in this compound is known to be sensitive to epimerization under mildly acidic and basic conditions, and its formation can be a challenging process in synthesis researchgate.net. Strategies to overcome this instability and improve the efficiency of thiazoline formation have been developed.

One approach involves the late-stage installation of the thiazoline ring using specific reactions. The intramolecular Staudinger reduction/aza-Wittig process of an α-azido thioester has been successfully employed for constructing the sensitive thiazoline moiety researchgate.net. Another method utilized PPh₃(O)/Tf₂O for thiazoline formation from a moCys-containing amide nih.gov. Modified procedures, such as a Kelly's method catalyzed by TiCl₄, have also been used for smooth thiazoline ring formation in the synthesis of this compound analogues nih.gov.

Furthermore, the propensity for dehydration at the C35 position, particularly during thiazoline formation and macrocyclization, can lead to reduced yields nih.govnih.gov. Strategies to minimize this side reaction, such as the careful selection of coupling reagents and reaction conditions, have been investigated nih.gov. The synthesis of analogues with modified structures, such as the gem-dimethyl analogue at C34, has also provided insights into overcoming dehydration issues and improving synthetic accessibility nih.gov.

Molecular Mechanisms of Action Studies

Inhibition of Protein Secretory Pathway

Apratoxin A exerts its cytotoxic effects primarily by interfering with the protein secretory pathway. This pathway is crucial for the biogenesis of secreted proteins and integral membrane proteins, which are essential for numerous cellular functions, including cell growth and signaling researchgate.netacs.org.

Direct Blockade of Sec61 Protein Translocation Channel

Research has identified the Sec61 complex as the direct molecular target of this compound researchgate.netaacrjournals.orgnih.gov. The Sec61 complex is a protein translocation channel located in the endoplasmic reticulum (ER) membrane, responsible for importing newly synthesized peptides into the ER lumen or integrating them into the ER membrane aacrjournals.org. This compound directly blocks this channel, thereby inhibiting protein translocation researchgate.netnih.gov. This was confirmed through experiments using radioactively labeled this compound and specific antibodies against Sec61 subunits researchgate.netaacrjournals.org.

Inhibition of Cotranslational Translocation into the Endoplasmic Reticulum (ER)

This compound has been shown to prevent the cotranslational translocation of proteins into the ER capes.gov.braacrjournals.orgnih.gov. Cotranslational translocation is the process where proteins destined for the secretory pathway or ER membrane are imported into the ER simultaneously with their synthesis on ribosomes aacrjournals.org. By blocking the Sec61 channel, this compound effectively halts this process, preventing proteins from entering the ER for proper folding, modification (such as glycosylation), and trafficking researchgate.netcapes.gov.braacrjournals.org. This inhibition is a key event leading to the downstream cellular consequences of this compound treatment capes.gov.br.

Binding Site Characterization on Sec61α (e.g., lateral gate)

Studies have investigated the specific binding site of this compound on the Sec61 complex, particularly on the Sec61α subunit, which is the central component of the translocation channel aacrjournals.orgnih.gov. Mutagenesis and competitive photocrosslinking experiments suggest that this compound binds to the lateral gate of Sec61α nih.govmdpi.com. While it shares a partially overlapping binding site with other Sec61 inhibitors like cotransin (B10778824) and coibamide A, the specific manner of binding appears distinct nih.govmdpi.comrsc.orgchemrxiv.org. For instance, mutations in Sec61α that confer resistance to other inhibitors may show different levels of sensitivity to this compound mdpi.comchemrxiv.orgacs.org. Residues near the lumenal end of transmembrane helices 2 and 3 (TMH2 and TMH3) of Sec61α, such as T86 and Y131, have been identified as important for this compound activity mdpi.com.

Substrate Selectivity Analysis of Sec61 Inhibition

An intriguing characteristic of Sec61 inhibitors is their potential substrate specificity aacrjournals.orgresearchgate.net. While some inhibitors exhibit substrate-selective inhibition, this compound generally appears to block the ER translocation of tested Sec61 client proteins with similar potency, suggesting a substrate-nonselective inhibitory mechanism nih.govrsc.orgacs.org. However, some studies suggest that the substrate specificity and sensitivity to Sec61 inhibitors can be influenced by the signal peptide sequence of the substrate protein and the chemical structure of the inhibitor aacrjournals.orgresearchgate.net. Differential effects on the secretion of specific proteins, such as vascular endothelial growth factor A (VEGF-A) and the levels of cMET, have been observed with this compound analogues, indicating that structural modifications can tune substrate selectivity acs.orgaacrjournals.orgresearchgate.net.

Cellular Signaling Pathway Modulation

Induction of G1-Phase Cell Cycle Arrest

This compound is known to induce cell cycle arrest, specifically in the G1 phase wikipedia.orgnih.govresearchgate.netnih.gov. This arrest prevents cells from progressing through the cell cycle and proliferating nih.gov. This effect is considered a key contributor to the antiproliferative activity of this compound wikipedia.orgnih.gov. The induction of G1 arrest is often linked to the downstream consequences of inhibiting the secretory pathway, which affects the availability of essential proteins, including growth factors and their receptors, necessary for cell cycle progression capes.gov.bracs.orgresearchgate.net.

Activation of Apoptotic Cascades

This compound has been shown to induce apoptosis in various cell types. acs.orgwikipedia.orgnih.govresearchgate.netresearchgate.net This induction of programmed cell death is a key component of its antiproliferative activity. Studies utilizing functional genomics approaches have indicated that an apoptotic cascade is initiated, which is at least partially mediated through the antagonism of fibroblast growth factor receptor (FGFR) signaling via STAT3 inhibition. acs.orgnih.govresearchgate.netacs.org

Antagonism of Fibroblast Growth Factor Receptor (FGFR) Signaling

Ectopic induction of fibroblast growth factor receptor (FGFR) signaling has been observed to attenuate the apoptotic activity of this compound. acs.orgnih.govresearchgate.net This suggests that this compound's mechanism of action involves the disruption of FGFR signaling pathways. The antiproliferative effects of this compound are, at least in part, mediated through this antagonism. acs.orgnih.govresearchgate.net

Studies using zebrafish as a model organism have revealed that this compound causes defects in developmental processes that are dependent on FGF signaling. acs.orgnih.govresearchgate.netacs.orgacs.org These developmental defects are accompanied by reductions in the expression levels of mkp3, a known target gene of FGF signaling. acs.orgnih.govresearchgate.netacs.org

Inhibition of STAT3 Phosphorylation and Activation

Downregulation of Receptor Tyrosine Kinases (RTKs)

Apratoxins are known to prevent cotranslational translocation early in the secretory pathway. acs.orgnih.govnih.govnih.govcapes.gov.brnih.govacs.org This mechanism leads to the downregulation of levels of multiple receptor tyrosine kinases (RTKs). acs.orgnih.govnih.govacs.orgpatsnap.comacs.orgmedchemexpress.com By inhibiting the export of receptors from the cytoplasm, this compound effectively depletes cancer cells of various cancer-associated RTKs. nih.govcapes.gov.br This downregulation contributes to the antiproliferative effects. nih.govnih.govacs.org Examples of RTKs reported to be downregulated by apratoxins include VEGFR2, MET, EGFR, ErbB2, and PDGFR-β. nih.govnih.govacs.orgpatsnap.comacs.orgmedchemexpress.comnih.govrupress.orgresearchgate.net

Inhibition of Growth Factor and Cytokine Secretion (e.g., VEGF-A, IL-6)

In addition to downregulating receptors, this compound also inhibits the secretion of corresponding ligands, such as growth factors and cytokines. acs.orgnih.govnih.govacs.orgpatsnap.commedchemexpress.comresearchgate.net This is a direct consequence of its inhibition of the secretory pathway. acs.orgnih.govnih.govnih.govcapes.gov.br This dual effect – downregulating receptors and inhibiting ligand secretion – has been described as a "one-two punch" that is particularly effective against cancer cells, especially those that rely on autocrine loops for proliferation. acs.orgnih.govnih.govacs.orgacs.org Specific examples of inhibited secreted factors include VEGF-A and IL-6. nih.govpatsnap.commedchemexpress.comresearchgate.net

Chaperone-Mediated Autophagy and Client Protein Degradation (e.g., Hsc70/Hsp70-Hsp90 interaction, EGFR, ErbB2)

Research has shown that this compound can promote the degradation of Hsp90 client proteins through a process called chaperone-mediated autophagy (CMA). nih.govrupress.orgresearchgate.netnih.govmdpi.com Unlike some Hsp90 inhibitors, this compound directly binds to chaperones of the Hsc70/Hsp70 family. nih.govrupress.orgnih.gov This binding stabilizes the interaction between Hsc70/Hsp70 and Hsp90 client proteins, thereby preventing the client proteins from interacting with Hsp90. nih.govrupress.orgnih.gov The Hsc70 then delivers these client proteins to lysosomes for degradation via the CMA pathway. nih.govrupress.orgnih.gov Examples of Hsp90 client proteins degraded through this mechanism include EGFR and ErbB2. nih.govrupress.orgresearchgate.netnih.gov EGFR has been identified to contain a KFERQ-like motif in its kinase domain, which is necessary for its recognition as a CMA substrate. nih.govrupress.orgresearchgate.net

Interactive Data Table: Illustrative IC50 Values

The following table presents illustrative IC50 values for this compound or its analogues in selected studies, demonstrating potency in inhibiting cell viability or specific molecular processes.

| Compound | Assay / Cell Line | IC50 Value | Source |

| This compound | Cell viability (various cancer cell lines) | Low nanomolar | aacrjournals.org |

| This compound | Cell viability (HCT116 cells, 24 h) | ~3.2 nM | acs.orgnih.gov |

| This compound | Secretion of VEGF-A (IC50 lower than cell viability) | 2–20-fold lower | acs.orgnih.gov |

| Apratoxin S4 | Cell viability (HCT116 cells, 24 h) | 3.2 nM | acs.orgnih.gov |

| Apratoxin S10 | Secretion of VEGF-A and IL-6 | Potent inhibition | nih.govpatsnap.commedchemexpress.comresearchgate.net |

Effects on Protein Biogenesis and Turnover

This compound's primary impact on protein biogenesis and turnover stems from its ability to block the cotranslational translocation of proteins into the ER. nih.govcapes.gov.braacrjournals.org This disruption has downstream consequences for protein folding, modification, and degradation.

Prevention of N-Glycosylation and Subsequent Proteasomal Degradation

This compound prevents the cotranslational translocation of newly synthesized proteins into the ER. nih.govcapes.gov.braacrjournals.org Many proteins destined for the secretory pathway or insertion into membranes undergo N-glycosylation within the ER lumen. By blocking entry into the ER, this compound effectively prevents the N-glycosylation of these proteins. nih.govcapes.gov.br

The lack of proper N-glycosylation can lead to protein misfolding. Misfolded proteins are often recognized by the cell's quality control mechanisms and targeted for degradation. Studies have shown that the non-glycosylated proteins resulting from this compound treatment are rapidly degraded through a proteasome-mediated pathway. nih.govcapes.gov.braacrjournals.org This leads to the depletion of several cancer-associated receptor tyrosine kinases and other proteins that rely on ER translocation and N-glycosylation for their stability and function. nih.govcapes.gov.br

Global Proteomic Changes upon this compound Exposure

Proteomic studies have been employed to gain a broader understanding of the effects of this compound on cellular protein profiles. A proteomics approach revealed that several proteins located in the endoplasmic reticulum, the site of N-glycoprotein synthesis and protein translocation, are down-regulated upon this compound exposure. nih.govcapes.gov.br This is consistent with the compound's inhibitory effect on protein entry into this organelle.

While specific comprehensive data tables detailing global proteomic changes were not extensively presented in the search results, the findings indicate a significant impact on the abundance of proteins localized to or trafficked through the ER. The downregulation of these proteins is a direct consequence of the inhibited cotranslational translocation and subsequent degradation of affected proteins. nih.govcapes.gov.braacrjournals.org

Structure Activity Relationship Sar Studies and Analogue Bioactivity

Identification of Critical Structural Elements for Cytotoxicity

Modifications to various parts of the Apratoxin A structure have revealed several critical elements essential for its cytotoxic activity. These include specific carbons and functional groups within the polyketide chain, the integrity and nature of the thiazoline (B8809763)/MoCys unit, and the identity and modification of amino acid residues in the peptide fragment.

Polyketide Chain Modifications (e.g., C37 stereochemistry, methyl group at C37, C34-C35 unsaturation/hydration)

The polyketide chain (C33–C43) of this compound is a highly sensitive region for structural modifications impacting cytotoxicity. Reversal of the configuration at C37 from 37S to 37R or removal of the methyl group at C37 has been shown to abolish the antiproliferative activity of apratoxins. nih.govacs.org This highlights the critical importance of both the presence and the specific stereochemistry of the methyl group at C37 for potent activity. The C-34 epimer of this compound, however, showed equipotent activity, suggesting that the stereochemistry at C34 is less crucial than at C37. nih.govacs.org The hydration state of the C34-C35 bond also significantly affects cytotoxicity. The C34–C35 dehydration product of this compound exhibited 12–29-fold reduced cytotoxicity depending on the cell line. nih.govacs.org This indicates that the presence of the hydroxyl group at C35 and the saturated C34-C35 bond are important for maintaining high potency. Apratoxin E, which is unsaturated at C34–C35 and has modifications in the moCys unit, shows reduced potency compared to this compound, further supporting the importance of the hydrated C34-C35 configuration. nih.govacs.org

Data Table 1: Impact of Polyketide Chain Modifications on Cytotoxicity

| Modification | Location | Effect on Cytotoxicity (relative to this compound) | Source |

| C37 stereochemistry (37S to 37R) | C37 | Abolished activity | nih.govacs.org |

| Removal of methyl group | C37 | Abolished activity | nih.govacs.org |

| C34 epimerization | C34 | Equipotent activity | nih.govacs.orgnih.gov |

| C34-C35 dehydration | C34-C35 | 12–29-fold reduced cytotoxicity | nih.govacs.orgacs.org |

| Extended polyketide chain (Apratoxin D) | C33-C43 | Similar potency | |

| Methylation | C34 | Prevents acid-induced dehydration, enhances stability |

Thiazoline / MoCys Unit Modifications (e.g., oxazoline (B21484) replacement, α,β-unsaturation, Michael acceptor)

The thiazoline ring and the modified cysteine (moCys) unit (C27–C31) are also key areas for SAR investigations. The thiazoline moiety is considered irreplaceable for maximal activity, although replacement of the sulfur in the thiazoline ring with an oxygen to create an oxazoline analogue has been tolerated, retaining significant cytotoxicity. google.comnih.govjst.go.jp This suggests that while the thiazoline is important, some flexibility in this region is possible. The α,β-unsaturation within the moCys unit has been hypothesized to be responsible for nonspecific toxicity due to conjugate addition of cellular nucleophiles, acting as a Michael acceptor. nih.govacs.orgacs.orgresearchgate.netwikipedia.org Analogues lacking this Michael acceptor, such as certain this compound/E hybrids and Apratoxin S4, have shown improved antitumor activity and in vivo tolerability, indicating that the α,β-unsaturation contributes to off-target effects rather than essential cytotoxic potency. nih.govacs.orgresearchgate.netresearchgate.netrsc.org Oxidation of the sulfur atom in the thiazoline ring, as seen in this compound sulfoxide (B87167), leads to significantly reduced cytotoxicity, highlighting the importance of the thiazoline's oxidation state. nih.govresearchgate.netuobasrah.edu.iq

Data Table 2: Impact of Thiazoline / MoCys Unit Modifications on Cytotoxicity

| Modification | Location | Effect on Cytotoxicity (relative to this compound) | Source |

| Oxazoline replacement of thiazoline | Thiazoline | Highly cytotoxic (tolerated) | google.comnih.govjst.go.jp |

| Absence of α,β-unsaturation (e.g., Apratoxin S4) | MoCys | Improved tolerability, retained/enhanced potency | nih.govacs.orgresearchgate.netresearchgate.netrsc.org |

| Oxidation of sulfur (this compound sulfoxide) | Thiazoline sulfur | Nearly 36-fold reduction in cytotoxicity | nih.govresearchgate.netuobasrah.edu.iq |

| C30 R-configuration (Apratoxin S10) | C30 | Enhances potency | nih.gov |

Peptide Fragment Alterations (e.g., amino acid substitutions, alanine (B10760859) scanning, proline vs. pipecolic acid)

The peptide fragment of this compound, consisting of Pro-N-Me-Ile-N-Me-Ala-O-Me-Tyr, also plays a role in its activity. Alanine scanning and other amino acid substitutions have been used to probe the importance of individual residues. nih.govnih.gov Replacement of either Tyr(Me) with Ala or MeIle with MeAla significantly reduced cytotoxicity. acs.org However, substitution of Pro with N-methyl alanine largely retained activity, as seen in Apratoxin F. nih.govacs.org Apratoxin H, a naturally occurring analogue, contains pipecolic acid in place of the proline residue and exhibits cytotoxic activity, providing further insight into the tolerance for modifications at this position. nih.govresearchgate.netuobasrah.edu.iqscience.govresearchgate.net Replacement of Tyr(Me) with bulkier residues like biphenylalanine (Bph) can significantly increase cytotoxicity, suggesting that interactions involving this residue are critical for potent activity. acs.orgresearchgate.netresearchgate.netclockss.org N-methylation of amino acids, such as the N-methyl group on isoleucine, is also important, as its absence in Apratoxin B leads to a significant loss of activity. nih.govgoogle.com

Data Table 3: Impact of Peptide Fragment Alterations on Cytotoxicity

| Modification | Location | Effect on Cytotoxicity (relative to this compound) | Source |

| Tyr(Me) replaced with Ala | O-Me-Tyr | Significantly reduced cytotoxicity | acs.org |

| MeIle replaced with MeAla | N-Me-Ile | Significantly reduced cytotoxicity | acs.org |

| Pro replaced with N-Me-Ala (Apratoxin F) | Pro | Largely retained activity | nih.govacs.org |

| Pro replaced with Pipecolic acid (Apratoxin H) | Pro | Cytotoxic activity exhibited | nih.govresearchgate.netuobasrah.edu.iqscience.govresearchgate.net |

| Tyr(Me) replaced with Biphenylalanine (Bph) | O-Me-Tyr | Substantially enhanced cytotoxicity | acs.orgresearchgate.netresearchgate.netclockss.org |

| Absence of N-methylation on Isoleucine (Apratoxin B) | N-Me-Ile nitrogen | 30 to 40-fold loss of activity | nih.govgoogle.com |

Conformational Impact on Biological Activity

The three-dimensional conformation of this compound is intimately linked to its biological activity. Studies employing techniques like NMR spectroscopy and molecular modeling have provided valuable insights into its preferred conformation and how structural modifications can influence it.

Three-Dimensional Structure Analysis (e.g., NMR spectroscopy, molecular modeling)

NMR spectroscopy, including 2D NMR techniques, has been widely used to elucidate the solution-state conformation of this compound and its analogues. acs.orgclockss.orgnih.govnih.govacs.org This data, particularly nuclear Overhauser effects (NOEs) and coupling constants, is then used in conjunction with computational methods like distance geometry calculations and restrained molecular dynamics to generate 3D structural models. acs.orgclockss.orgnih.govnih.govacs.org These analyses have shown that this compound adopts a specific conformation, often described as a rectangular bend structure. acs.org Steric repulsion between substituents in the fatty acid region appears to be essential for maintaining this conformation. acs.orgresearchgate.net Conformational analysis of analogues, such as Apratoxin C and certain mimetics, has revealed that maintaining a similar 3D structure to this compound is often associated with retaining potent cytotoxicity. clockss.orgnih.govacs.orgresearchgate.net

Bioactivity Spectrum of Natural Apratoxin Analogues

Natural apratoxin analogues, isolated from various marine cyanobacteria, exhibit a range of cytotoxic potencies, providing insights into the impact of minor structural variations on biological activity.

Comparative Cytotoxicity of Apratoxin B, C, D, E, F, G, H, and A Sulfoxide

Studies have compared the cytotoxicity of several natural apratoxin analogues against various cancer cell lines. Apratoxin H showed significant cytotoxicity to human NCI-H460 lung cancer cells with an IC₅₀ value of 3.4 nM, which is comparable to this compound (IC₅₀ 2.5 nM in the same study). nih.govnih.govresearchgate.net This suggests that the substitution of proline with pipecolic acid in apratoxin H does not significantly alter its cytotoxic potential. nih.gov

In contrast, this compound sulfoxide displayed a nearly 36-fold reduction in cytotoxicity against NCI-H460 cells (IC₅₀ 89.9 nM) relative to this compound. nih.govnih.gov This indicates that modifications to the moCys thiazoline unit can significantly impact cytotoxicity. nih.govnih.gov

Apratoxin D has revealed strong cytotoxicity against NCI-H460 lung cancer cells, with an IC₅₀ value of 2.6 nM. mdpi.com Apratoxins E and F have also shown cytotoxicity against several cancer cell lines, including HT-29 (colorectal adenocarcinoma), HeLa (cervical cancer), U2OS (osteosarcoma), and HCT-116 (colorectal) cells, with IC₅₀ values ranging from 21 to 72 nM. researchgate.netresearchgate.net Apratoxins B and C have exhibited significant cytotoxicity against colon, cervical, and breast cancer cell lines. researchgate.net

Based on available data, a comparative overview of the cytotoxicity of some natural apratoxin analogues is presented below:

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| This compound | NCI-H460 | 2.5 | nih.gov |

| This compound | KB | 0.52 | jst.go.jp |

| This compound | LoVo | 0.36 | jst.go.jp |

| Apratoxin H | NCI-H460 | 3.4 | nih.govnih.gov |

| This compound Sulfoxide | NCI-H460 | 89.9 | nih.govnih.gov |

| Apratoxin D | NCI-H460 | 2.6 | mdpi.com |

| Apratoxin E | HT-29 | 21 | researchgate.netresearchgate.net |

| Apratoxin E | HeLa | 72 | researchgate.netresearchgate.net |

| Apratoxin E | U-2 OS | 59 | researchgate.netresearchgate.net |

| Apratoxin F | HT-29 | 21-72 | researchgate.net |

| Apratoxin F | HeLa | 21-72 | researchgate.net |

| Apratoxin F | U2OS | 21-72 | researchgate.net |

| Apratoxin F | HCT-116 | 21-72 | researchgate.net |

Biological Profile of Synthetic Apratoxin Analogues

Synthetic apratoxin analogues have been developed to improve potency, stability, and potentially reduce toxicity compared to the natural products. These modifications have explored various parts of the apratoxin structure. researchgate.net

Enhanced Antiproliferative Potency (e.g., Apratoxin S4, S5, S7, S8, S9, S10, Apratoxin M1-M16)

Synthetic analogues have demonstrated enhanced antiproliferative potency. Apratoxin S4, an this compound/E hybrid, was developed with improved antitumor activity and synthetic accessibility. researchgate.netarvojournals.orgnih.gov Apratoxin S9 has exhibited increased activity with subnanomolar potency. researchgate.netnih.gov Apratoxin S10, a hybrid of S8 and S9, was designed to balance potency, stability, and synthetic yield, showing potent antiproliferative effects against cancer cell lines with IC₅₀ values in the low-nanomolar range. nih.govacs.org For instance, Apratoxin S10 had an IC₅₀ of 1.47 ± 0.11 nM against HCT116 cells, compared to 1.99 ± 0.13 nM for S8. nih.gov

Modifications in synthetic analogues, such as the epimeric configuration at C30, have been shown to influence potency. The C30R configuration (seen in apratoxins S9 and S10) leads to higher potency than the C30S configuration (seen in apratoxins S4 and S8) in HCT116 colorectal cancer cells. nih.gov

Apratoxin M7, a synthetic mimetic containing a piperidinecarboxylic acid moiety, showed potent cytotoxicity against HCT-116 cells. acs.org Further modification led to apratoxin M16, which exhibited an IC₅₀ value of 1.1 nM against HCT-116 cells and similarly high growth inhibitory activity against various cancer cell lines compared to this compound. acs.org

Improved Biological Activities (e.g., anti-angiogenic effects)

Beyond direct cytotoxicity, synthetic apratoxin analogues have shown improved biological activities, including anti-angiogenic effects. Apratoxins are known to inhibit cotranslational translocation, leading to the downregulation of receptor tyrosine kinases (RTKs) and inhibition of growth factor secretion, which contributes to their antiproliferative and anti-angiogenic activities. researchgate.netnih.govacs.org

Apratoxin S4 has been reported to strongly inhibit the activation of different types of retinal vascular cells by modulating multiple angiogenic pathways. arvojournals.orgnus.edu.sg It potently inhibits human retinal endothelial cell (HREC) proliferation and migration, and their ability to form tube-like structures in vitro. arvojournals.orgnus.edu.sg VEGF-activated HRECs are more susceptible to Apratoxin S4 treatment, suggesting a selectivity advantage for angiogenic processes over quiescent vasculature. nus.edu.sg Apratoxin S4 also suppresses PDGFR-β expression in human retinal pericytes. nus.edu.sg

Apratoxin S10 has also demonstrated potent inhibitory effects on angiogenesis in vitro. nih.govacs.org It downregulates vascular endothelial growth factor receptor 2 (VEGFR2) on endothelial cells and blocks the secretion of VEGF-A and IL-6 from cancer cells, which are triggers for endothelial cell proliferation, migration, and blood vessel formation. nih.govacs.org

Differential Effects on Cancer Cell Lines

Synthetic apratoxin analogues can exhibit differential effects on various cancer cell lines. Apratoxin S4 has been found to be effective against a broad range of cancer cell lines, including those from lung, head and neck, bladder, pancreas, and breast cancers, regardless of receptor levels or KRAS mutations, although the efficacy varied between cell lines. nih.gov

Differential responses have been observed in breast cancer subtypes, with apratoxin S4 showing a preference for downregulating HER3 over HER2 in some cell lines. nih.gov While EGFR was consistently downregulated, HER3 was downregulated in all tested breast cancer cell types, whereas HER2 was downregulated in T47D cells but not BT474 cells. nih.gov This suggests that cell type-dependent differential substrate selectivity might be explored for drug development and rational combination therapy. nih.gov

Advanced Research Methodologies Applied to Apratoxin a

Omics-Based Approaches

Omics technologies, such as functional genomics and proteomics, offer high-throughput methods to globally analyze biological molecules within a cell or organism. Their application to Apratoxin A research has been crucial in identifying affected genes, proteins, and pathways, thereby shedding light on its complex mechanism of action.

Functional Genomics and Gene Expression Profiling

Functional genomics approaches, including gene expression profiling, have been utilized to investigate the molecular basis of this compound's activity. Gene expression profiling measures the activity of thousands of genes simultaneously, providing a snapshot of the cellular state at the transcriptional level under different conditions, such as in the presence of this compound thermofisher.com. Studies employing gene expression profiling and DNA content analysis have shown that this compound induces G1-phase cell cycle arrest and apoptosis nih.gov. Functional assays using a genome-wide collection of expression cDNAs revealed that ectopic induction of fibroblast growth factor receptor (FGFR) signaling can attenuate the apoptotic activity of this compound nih.gov. Furthermore, this compound was found to inhibit the phosphorylation and activation of STAT3, a downstream effector in the FGFR signaling pathway nih.govaacrjournals.org. Defects in FGF-dependent processes during zebrafish development, accompanied by reduced expression levels of the FGF target gene mkp3, were also observed nih.gov. These findings suggest that this compound mediates its antiproliferative activity, at least partially, through the antagonism of FGF signaling via STAT3 nih.gov.

Proteomics for Target and Pathway Elucidation

Proteomics, the large-scale study of proteins, has been instrumental in illuminating the upstream molecular events influenced by this compound. This approach allows for the identification and quantification of proteins, analysis of post-translational modifications, and the study of protein-protein interactions japsonline.comfrontiersin.org. Using proteomics, researchers have shown that this compound inhibits Janus kinase (JAK)/STAT signaling through the rapid down-regulation of interleukin 6 signal transducer (gp130) nih.gov. Proteomics has also revealed that this compound depletes cancer cells of several associated receptor tyrosine kinases by preventing their N-glycosylation, leading to their rapid proteasomal degradation nih.gov. Furthermore, a proteomics approach indicated that several proteins in the endoplasmic reticulum (ER), the site of N-glycoprotein synthesis, are down-regulated upon exposure to this compound nih.gov. Chemoproteomics, a subset of proteomics, specifically studies interactions between small molecules and proteins, enabling the mapping of drug-target interactions across the proteome eu-openscreen.eu. This is particularly useful for identifying drug targets and understanding mechanisms of action japsonline.comeu-openscreen.eu.

Biochemical and Biophysical Techniques

A variety of biochemical and biophysical techniques have been applied to directly investigate the interaction of this compound with its cellular targets and to dissect the mechanistic details of its action.

In Vitro Cell-Free Systems for Mechanistic Studies

In vitro cell-free systems are valuable tools for studying specific biochemical processes in isolation, free from the complexities of a living cell. These systems have been employed to investigate the direct effects of this compound on cellular machinery. Using in vitro cell-free systems, it has been demonstrated that this compound inhibits the secretory pathway by preventing the cotranslational translocation of newly synthesized proteins aacrjournals.orgnih.govacs.org. This indicates a direct interference with the protein translocation machinery.

Affinity Chromatography and Photo-Crosslinking for Target Identification

Affinity chromatography is a technique used to isolate molecules based on their specific binding affinity to a ligand immobilized on a solid support creative-biolabs.com. This method, often coupled with labeling of the natural product, is used for direct target identification creative-biolabs.comufl.edu. Photo-crosslinking, a biochemical strategy using photo-affinity probes that covalently link to binding partners upon irradiation, is another powerful technique for identifying macromolecular targets in complex biological mixtures nih.gov. These techniques have been crucial in identifying the molecular target of this compound. By using a 3H-labeled this compound probe and specific antibodies, the Sec61 complex was identified as a molecular target of this compound aacrjournals.org. More recently, photocrosslinking competition experiments have directly identified Sec61α as a direct cellular binding target of this compound rsc.orgmdpi.comresearchgate.netnih.gov. Affinity chromatography has also been used in the context of identifying targets of natural products, including Sec61α for related compounds rsc.org. Mutagenesis and competitive photo-crosslinking studies further indicate that this compound binds to the Sec61 lateral gate, albeit in a manner different from some other Sec61 inhibitors acs.orgresearchgate.netnih.govacs.org.

Mutagenesis Studies of Target Proteins

Mutagenesis studies involve altering the genetic sequence of a protein to understand the functional consequences of specific amino acid changes. When applied to target proteins, mutagenesis can help confirm the binding site of a compound and assess the importance of specific residues for the interaction and the resulting biological effect. Mutagenesis studies, in conjunction with competitive photo-crosslinking, have provided insights into how this compound interacts with its target, Sec61α acs.orgrsc.orgresearchgate.netnih.govacs.org. These studies suggest that this compound binds to the Sec61 lateral gate acs.orgresearchgate.netnih.govacs.org. Heterozygous expression of previously characterized Sec61α point mutations that confer resistance to other inhibitors has also supported the identification of Sec61 as a target for this compound rsc.org. Structure-activity relationship (SAR) studies involving amino acid substitutions and epimerization of chiral centers in this compound analogues have also provided insights into the structural requirements for its activity and target engagement acs.orgnih.gov.

Compound PubChem CID this compound 6326668

High-Throughput Cell-Based Functional Assays

High-throughput screening (HTS) plays a vital role in identifying biologically active compounds and elucidating their cellular effects. biocompare.comsci-hub.se In the context of this compound, cell-based functional assays are employed to assess its cytotoxicity and investigate its impact on various cellular processes. sci-hub.senih.gov These assays allow for the rapid analysis of a large number of samples, enabling researchers to determine dose-response relationships and identify potential cellular targets. biocompare.comatrandi.com

This compound has demonstrated potent cytotoxicity against various human tumor cell lines, with reported IC50 values in the subnanomolar range. nih.govjst.go.jp High-throughput cell-based assays have been instrumental in quantifying this cytotoxicity across different cancer cell lines, including breast, ovarian, and colon cancer cells. nih.govwikipedia.orgresearchgate.net

Furthermore, functional genomics approaches utilizing cell-based assays with genome-wide collections of expression cDNAs have revealed that this compound induces G1-phase cell cycle arrest and apoptosis. nih.gov These assays have also shown that ectopic induction of fibroblast growth factor receptor (FGFR) signaling can attenuate the apoptotic activity of this compound. nih.gov This suggests an interaction with the FGFR signaling pathway. nih.gov

High-throughput cell-based assays can utilize various readouts, such as cell proliferation, reporter gene expression, and downstream signaling events, to understand the functional consequences of this compound treatment. sci-hub.seatrandi.com For example, assays measuring the phosphorylation status of STAT3, a downstream effector of FGFR signaling, have shown that this compound inhibits its phosphorylation and activation. nih.gov

Structural Elucidation and Computational Studies

Detailed understanding of this compound's biological activity is intrinsically linked to its three-dimensional structure and dynamic behavior. A combination of spectroscopic techniques and computational methods is employed for comprehensive structural elucidation and to explore its conformational landscape.

2D NMR Techniques and Chiral HPLC Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are fundamental in determining the planar structure and connectivity of complex molecules like this compound. nih.govwikipedia.orgresearchgate.net Techniques such as COSY, HSQC, HMBC, and ROESY provide crucial information about the relationships between atoms within the molecule. researchgate.netnih.gov Analysis of 2D NMR spectra of this compound has confirmed the spin systems and planar connectivities of its constituent units, including the polyketide moiety (3,7-dihydroxy-2,5,8,8-tetramethylnonanoic acid, Dtena) and the amino acid residues. researchgate.netnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) analysis is essential for determining the absolute configurations of the amino acid-derived units within this compound. nih.govwikipedia.orgresearchgate.net This involves hydrolysis of this compound followed by chromatographic separation and analysis of the resulting amino acids using a chiral stationary phase. nih.govresearchgate.netebi.ac.uk Chiral HPLC analysis of this compound hydrolysates has established the absolute configurations of its amino acid components, such as N-Me-alanine, modified cysteine, N-Me-isoleucine, and O-methyl tyrosine. researchgate.netnih.gov For instance, N-Me-l-Ala, d-Cya (indicating an S configuration at the α-carbon), N-Me-l-Ile, and O-Me-l-Tyr have been identified in hydrolysates. nih.gov

J-based Configuration Analysis and Mosher Analysis for Stereochemistry

Mosher analysis is a widely used method for establishing the absolute stereochemistry of chiral centers, particularly secondary alcohols and amines. nih.govresearchgate.netusm.edu This technique involves derivatizing the compound with a chiral auxiliary, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the resulting diastereomeric esters or amides by NMR spectroscopy. usm.edu The differences in chemical shifts of the protons in the NMR spectra of the diastereomers provide information about the absolute configuration of the stereocenter. usm.edu Mosher analysis has been employed to establish the absolute stereochemistry of the dihydroxylated fatty acid unit in this compound. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Computational methods, including molecular modeling and dynamics simulations, are indispensable for gaining insights into the three-dimensional conformation and dynamic behavior of this compound in solution and its interactions with biological targets. researchgate.netebi.ac.ukresearchgate.netacs.orgmdpi.comnih.govnih.govlidsen.com

Molecular modeling techniques, such as distance geometry calculations, are used to generate plausible 3D structures based on experimental data, such as NMR-derived distance and dihedral angle constraints. researchgate.netebi.ac.ukresearchgate.netacs.org These models provide a starting point for more sophisticated simulations.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time by simulating the movements of atoms and molecules based on physical laws. researchgate.netebi.ac.ukresearchgate.netacs.orgmdpi.comnih.govnih.govlidsen.com MD simulations can explore the conformational flexibility of this compound in solution, revealing preferred conformations and the transitions between them. researchgate.netebi.ac.ukresearchgate.netacs.org Studies have shown that this compound can adopt different amide conformations (trans and cis), and MD simulations can help to understand the ratios and dynamics of these conformers. acs.org

MD simulations are also valuable for investigating the interactions of this compound with its proposed biological targets, such as the Sec61 protein translocation channel. nih.govacs.org These simulations can provide atomic-level details about binding modes, interaction energies, and the dynamic nature of the complex, contributing to the understanding of the mechanism of action. mdpi.comnih.govnih.gov

Electron Microscopy for Enzyme Complex Architecture

Electron microscopy, particularly negative stain electron microscopy, has been utilized to study the architecture of enzyme complexes involved in the biosynthesis of this compound. nih.govacs.orgosti.gov For instance, electron microscopy has provided images of AprA, the polyketide synthase (PKS) loading module responsible for forming the t-butyl group in this compound. nih.govacs.orgosti.gov These images reveal different conformations of the multienzyme module, suggesting flexibility that may be important for facilitating the individual catalytic steps of the biosynthetic pathway. nih.govacs.orgosti.gov

Future Research Directions and Translational Potential

Designing Next-Generation Apratoxin A Analogues for Improved Biological Activity

A significant area of research involves the design and synthesis of this compound analogues with improved potency, reduced toxicity, and enhanced pharmacokinetic properties. Structure-activity relationship (SAR) studies have been crucial in identifying key structural elements responsible for this compound's activity and toxicity. nih.govnih.gov Modifications to the this compound structure, particularly in the polyketide chain and the modified cysteine (moCys) moiety, have shown promise in generating analogues with better therapeutic profiles. nih.govacs.orgresearchgate.net For instance, this compound/E hybrid analogues have demonstrated improved antitumor activity and in vivo tolerability compared to the parent compound. nih.govacs.org Apratoxin S10, a synthetic analogue, has shown promising antitumor effects in pancreatic cancer models and exhibits dual inhibition of angiogenesis and cancer cell growth. mdpi.comnih.gov

Research indicates that the α,β-unsaturated system in the moCys unit may contribute to nonspecific toxicity, and replacing this moiety with other structural motifs can lead to analogues with improved tolerability. nih.govacs.orgresearchgate.net Studies involving the systematic substitution of amino acid residues in the peptide portion have also provided insights into tuning apratoxin activity. nih.govnih.gov

Here is a table summarizing some reported apratoxin analogues and their key findings:

| Analogue | Key Structural Modification | Improved Property(ies) | Relevant Finding(s) | Citation(s) |

| This compound/E Hybrid | Modification in the moCys unit | Improved in vivo antitumor activity and tolerability | Showed efficacy in a colorectal tumor xenograft model without irreversible toxicity. nih.gov | nih.govnih.govacs.org |

| Oxazoline (B21484) analogue | Replacement of moCys moiety | Highly cytotoxic | Inhibits Hsp90 function and promotes chaperone-mediated autophagy. mdpi.com | acs.orgresearchgate.netmdpi.com |

| Apratoxin M7 | Contains a piperidinecarboxylic acid | Potent cytotoxicity against HCT-116 cells | Synthesized via solid-phase peptide synthesis and solution-phase macrolactamization. acs.org | acs.org |

| Apratoxin M16 | Biphenylalanine instead of Tyr(Me) | Similarly high growth inhibitory activity as this compound | Exhibited an IC50 value of 1.1 nM against HCT-116 cells. acs.org | acs.org |

| Apratoxin S10 | C30R configuration | Potency, stability, synthetic accessibility, anti-angiogenic activity, modulation of tumor microenvironment | Showed promising antitumor effects in pancreatic cancer models and inhibited angiogenesis in vitro. researchgate.netmdpi.comnih.gov | researchgate.netmdpi.comnih.gov |

Tuning Substrate Selectivity through Structural Modifications

This compound inhibits the secretory pathway by preventing cotranslational translocation, primarily by targeting the Sec61 complex. aacrjournals.org This mechanism affects the downregulation of various proteins, including receptor tyrosine kinases and growth factors. nih.govnih.gov Research suggests that structural modifications to this compound can tune its substrate selectivity with respect to the inhibition of secretion. nih.govnih.govacs.org This differential activity on the secretion of various molecules, such as vascular endothelial growth factor A (VEGF-A) and the level of cMET, has been observed with different this compound analogues. aacrjournals.org Tailoring apratoxin analogues to selectively inhibit the secretion of specific proteins involved in cancer progression could lead to more targeted and effective therapies. nih.govnih.gov

Further Elucidation of Undefined Mechanisms and Targets

While this compound is known to target the Sec61 complex and inhibit the secretory pathway, the detailed mechanisms underlying its in vivo toxicity and full spectrum of biological activities are still being elucidated. wikipedia.orgaacrjournals.org Further research is needed to fully understand how this compound mediates its antitumor activity at the molecular level. wikipedia.org Studies have also suggested involvement in chaperone-mediated autophagy and antagonism of FGFR signaling via STAT3 inhibition. aacrjournals.orgnih.govresearchgate.net A deeper understanding of these mechanisms and the identification of other potential targets could pave the way for the development of safer and more efficacious apratoxin-based drugs. wikipedia.orgaacrjournals.org

Development of this compound as Chemical Probes for Biological Systems

This compound's potent and relatively selective interaction with the Sec61 complex makes it a valuable tool for studying the secretory pathway and protein translocation. aacrjournals.orgresearchgate.netnih.gov The development of this compound-based chemical probes, such as tritiated this compound, has been instrumental in identifying its molecular targets. aacrjournals.org Future research aims to design and synthesize new chemical probes based on the apratoxin scaffold to further investigate its interactions with target proteins and to explore its effects on various biological processes with greater precision. researchgate.netdigitellinc.com These probes can help in mapping the protein-network affected by this compound and provide deeper insights into its cellular mechanisms. researchgate.net

Exploration of New Marine Microbial Sources for Apratoxin Derivatives

Marine cyanobacteria are a rich source of structurally diverse and biologically active secondary metabolites, including the apratoxins. semanticscholar.orgmdpi.com Continued exploration of new marine environments and microbial strains is likely to yield novel apratoxin derivatives with potentially unique properties and improved pharmacological profiles. semanticscholar.orgrsc.org Advances in microbial culturing techniques and natural product discovery methodologies can facilitate the isolation and characterization of new apratoxin analogues from underexploited marine sources. semanticscholar.orgrsc.org

Integration of Multi-Omics Data for a Systems-Level Understanding

Integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, systems-level understanding of this compound's effects on biological systems. azolifesciences.combiostrand.ainih.govnih.gov Multi-omics analysis can help to unravel the complex molecular pathways and networks modulated by this compound, identify potential biomarkers of response or resistance, and provide insights into its differential activity and toxicity. azolifesciences.comnih.govinstitut-curie.org This integrated approach can facilitate the identification of novel targets, predict drug efficacy, and guide the rational design of next-generation apratoxin analogues. azolifesciences.comnih.govinstitut-curie.org

Q & A

Q. What are the primary mechanisms of action of Apratoxin A in inhibiting cancer cell proliferation?

To investigate this compound's mechanisms, researchers should employ a combination of in vitro assays (e.g., cytotoxicity screening, apoptosis markers) and molecular techniques (e.g., Western blotting for HSP70/HSP90 inhibition, siRNA knockdowns to validate target pathways). Dose-response experiments across multiple cell lines (e.g., HeLa, MCF-7) are critical to establish consistency . Proteomic profiling can identify downstream effectors, while structural biology (e.g., X-ray crystallography) may reveal binding interactions with HSP70/90 complexes .

Q. How can researchers optimize the synthesis of this compound for experimental use while ensuring structural fidelity?

Synthetic optimization requires stepwise validation using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm intermediate structures. Modular synthesis approaches, such as solid-phase peptide synthesis (SPPS) for macrocycle formation, improve yield. Purity should be assessed via reverse-phase HPLC, with thresholds ≥95% for biological assays. Stability studies (e.g., pH, temperature) ensure compound integrity during storage .

Q. What in vitro and in vivo models are most appropriate for studying this compound's bioactivity?

For in vitro studies, prioritize cell lines with documented sensitivity (e.g., hepatocellular carcinoma HepG2, breast cancer MDA-MB-231). Use 3D spheroid models to mimic tumor microenvironments. In in vivo studies, murine xenografts (e.g., subcutaneous or orthotopic implants) are standard, but consider zebrafish models for rapid toxicity profiling. Ensure pharmacokinetic parameters (e.g., bioavailability, half-life) are measured via LC-MS/MS in plasma/tissue samples .

Advanced Research Questions

Q. How should researchers design experiments to address discrepancies in this compound's efficacy across different cancer cell lines?

Adopt a factorial design to isolate variables such as genetic heterogeneity (e.g., TP53 status), drug efflux pump expression (e.g., ABCB1), and microenvironmental factors (e.g., hypoxia). Use RNA-seq to correlate sensitivity with transcriptomic profiles. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure statistical power through sample size calculations (α=0.05, β=0.2) . Cross-validate findings using patient-derived organoids (PDOs) to enhance translational relevance .

Q. What strategies are effective in elucidating the off-target effects of this compound using proteomic approaches?

Combine affinity-based chemoproteomics (e.g., pull-down assays with biotinylated this compound analogs) with thermal shift assays (CETSA) to identify off-target protein interactions. Data-independent acquisition (DIA) mass spectrometry increases coverage of low-abundance proteins. Validate hits via CRISPR-Cas9 knockout and rescue experiments. Pathway enrichment analysis (e.g., STRING, KEGG) contextualizes off-target networks .